
Bimatoprost
Übersicht
Beschreibung
Bimatoprost ist ein synthetisches Prostaglandin-Analogon, das hauptsächlich zur Behandlung von Glaukom und okulärer Hypertension eingesetzt wird. Es wird auch kosmetisch zur Förderung des Wimpernwachstums eingesetzt. This compound wirkt, indem es den Abfluss des Kammerwassers aus den Augen erhöht, wodurch der Augeninnendruck gesenkt wird. Es wurde 2001 in den Vereinigten Staaten für die medizinische Anwendung zugelassen und ist unter verschiedenen Markennamen erhältlich, darunter Lumigan und Latisse .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bimatoprost wird in einem mehrstufigen Prozess synthetisiert, der vom kommerziell erhältlichen (-)-Corey-Lacton-Diol ausgeht. Die Synthese beinhaltet stereospezifische Reaktionen, um die korrekte Konfiguration des Endprodukts zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird this compound unter Verwendung optimierter Synthesewege hergestellt, die eine hohe Ausbeute und Reinheit gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Alkoholen und Reagenzien wie Säuren und Basen unter kontrollierten Bedingungen. Das Endprodukt wird durch Techniken wie Kristallisation und Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Metabolic Pathways
Bimatoprost undergoes three primary metabolic transformations in vivo:
-
N-Deethylation : Removal of the ethylamine side chain, forming desethyl-bimatoprost .
-
Glucuronidation : Conjugation with glucuronic acid, enhancing water solubility for renal excretion .
CYP3A4 is implicated in oxidative steps, though multiple enzymes contribute, minimizing drug-drug interaction risks . Systemic absorption after ocular administration is low (<1%), with plasma concentrations peaking at 10 minutes post-dose (0.08 ng/mL) .
Pharmacokinetic Data
Parameter | Value | Source |
---|---|---|
Bioavailability | <1% (corneal absorption) | |
Plasma Protein Binding | 88% | |
Half-Life | 45 minutes (systemic) | |
Excretion | 67% urine, 25% feces | |
Active Metabolite | This compound acid (hydrolyzed) |
Stability and Degradation
This compound ophthalmic solutions (pH 6.8–7.8) remain stable for 24 months at 2–8°C. Degradation pathways include:
This comprehensive analysis underscores this compound’s reactivity profile, from scalable synthesis to targeted metabolism, informing both therapeutic applications and industrial production strategies.
Wissenschaftliche Forschungsanwendungen
Treatment of Glaucoma and Ocular Hypertension
FDA Approval and Mechanism of Action
Bimatoprost was approved by the United States Food and Drug Administration in 2001 for lowering intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG) and ocular hypertension. It functions by increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing IOP effectively .
Efficacy Studies
Numerous clinical trials have demonstrated the efficacy of this compound in reducing IOP:
- IOP Reduction : Studies indicate that this compound can lower IOP by 28% to 31% compared to baseline measurements. The onset of action begins within 4 hours post-administration, reaching peak efficacy at 8 to 12 hours, with effects lasting for 24 hours .
- Comparative Efficacy : In head-to-head studies against other prostaglandin analogs like latanoprost and travoprost, this compound has shown superior or comparable efficacy in lowering IOP. A notable study revealed that patients switching from other prostaglandins to this compound experienced better IOP control .
Safety Profile
This compound is generally well-tolerated, with common side effects including conjunctival hyperemia and eyelash growth. The 0.01% formulation has been associated with fewer ocular side effects compared to the 0.03% formulation, improving patient compliance .
Eyelash Hypotrichosis Treatment
Cosmetic Applications
In 2008, this compound received FDA approval for the treatment of eyelash hypotrichosis, allowing for its use as a cosmetic agent to enhance eyelash length, thickness, and darkness. It is marketed under the brand name Latisse .
Clinical Trials
Several studies have assessed the effectiveness of this compound for eyelash growth:
- Efficacy in Hypotrichosis : A multicenter, double-blind study involving patients with idiopathic and chemotherapy-induced eyelash hypotrichosis demonstrated that this compound significantly improved eyelash appearance compared to a placebo. At 12 months, responder rates were significantly higher in the this compound group (40.2%) versus the vehicle group (6.8%) for idiopathic cases .
- Long-term Effects : Longitudinal studies indicate that the effects of this compound on eyelash growth can persist for several months post-treatment cessation but may diminish after about six months without continued use .
Comparative Efficacy Table
Study Type | Population | Treatment Group | Responder Rate (%) | Control Group Responder Rate (%) | P-value |
---|---|---|---|---|---|
Clinical Trial | Idiopathic Hypotrichosis | This compound 0.03% | 40.2 | 6.8 | <0.01 |
Long-term Study | Chemotherapy-induced Hypotrichosis | This compound | 37.5 | 18.2 | Not significant |
Comparative Study | Open-angle Glaucoma | This compound vs Latanoprost | Superior | N/A | N/A |
Pharmacoeconomics and Prevalence
The prevalence of glaucoma is projected to rise significantly, affecting over 110 million individuals globally by 2040 . The economic burden associated with glaucoma treatment is substantial, with annual costs exceeding $1 billion in the U.S. This underscores the importance of effective treatments like this compound in managing this chronic condition.
Wirkmechanismus
Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2. It increases the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure. This compound also stimulates the growth phase of hair follicles, leading to increased eyelash and eyebrow growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Latanoprost
- Travoprost
- Unoprostone
Vergleich
Bimatoprost ist unter den Prostaglandin-Analoga einzigartig wegen seiner Ethylamidgruppe, die es von anderen Verbindungen wie Latanoprost und Travoprost unterscheidet, die Isopropyl-Estergruppen aufweisen. Dieser strukturelle Unterschied trägt zu seinem einzigartigen pharmakologischen Profil und seiner Wirksamkeit bei der Senkung des Augeninnendrucks bei. Studien haben gezeigt, dass this compound im Vergleich zu Latanoprost und Travoprost effektiver bei der Senkung des Augeninnendrucks ist .
Biologische Aktivität
Bimatoprost is a synthetic prostamide analog that has gained significant attention for its diverse biological activities, particularly in the treatment of glaucoma and eyelash hypotrichosis. Its unique mechanism of action, pharmacokinetic properties, and clinical efficacy have been extensively studied. This article consolidates findings from various research studies to provide a comprehensive overview of the biological activity of this compound.
This compound primarily functions as a prostaglandin F2α analog, exerting its effects through multiple pathways:
- Intraocular Pressure (IOP) Reduction : this compound lowers IOP by enhancing the outflow of aqueous humor via the trabecular meshwork and uveoscleral pathways . It decreases the resistance to aqueous humor outflow without significantly affecting its production .
- Prostamide Receptor Interaction : Research indicates that this compound interacts with prostamide receptors in the trabecular meshwork, leading to increased hydraulic conductivity and outflow facility . In vitro studies showed a significant increase in fluid flux across trabecular tissues when treated with this compound.
Glaucoma Treatment
This compound has been evaluated in numerous clinical trials for its efficacy in managing glaucoma:
- Phase III Trials : A randomized, double-masked trial demonstrated that this compound (0.03%) was superior to timolol (0.5%) in lowering IOP across various patient demographics . The results indicated that this compound achieved lower target pressures more effectively than timolol.
- Long-term Studies : A long-term study reported sustained IOP reduction over 12 months, further confirming its efficacy compared to other treatments .
Study Type | Treatment Group | IOP Reduction (%) | Significance Level |
---|---|---|---|
Phase III Trial | This compound vs Timolol | Greater in this compound | p < 0.001 |
Long-term Study | This compound 0.03% | Sustained reduction | p < 0.01 |
Eyelash Hypotrichosis
This compound is also approved for cosmetic use to enhance eyelash growth:
- Clinical Trials : Studies have shown that patients using this compound experienced significant increases in eyelash length, thickness, and darkness compared to placebo . The responder rates for improvement were statistically significant.
Study Population | Response Rate (%) | Time Point |
---|---|---|
Idiopathic Hypotrichosis | 40.2 vs 6.8 (vehicle) | Month 4 |
Chemotherapy-induced | 37.5 vs 18.2 (vehicle) | Month 4 |
Safety Profile
This compound has a favorable safety profile, with most studies reporting minimal adverse effects:
- Adverse Events : Common side effects include ocular hyperemia and changes in eyelash pigmentation. Serious adverse events are rare .
- Long-term Safety : A study assessing long-term use found no significant drug-related serious adverse events over a year of treatment .
Case Studies
- Case Study on Glaucoma Management : A cohort of patients refractory to latanoprost therapy showed significant IOP reduction with this compound treatment, suggesting its potential as an alternative therapy in resistant cases .
- Eyelash Growth Enhancement : In a study focusing on Japanese subjects, this compound-treated individuals exhibited marked improvements in eyelash characteristics compared to those receiving placebo, highlighting its efficacy beyond ocular applications .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOKCDNYWBIDND-FTOWTWDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895042 | |
Record name | Bimatoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bimatoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, 1.87e-02 g/L | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bimatoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bimatoprost imitates the effects of prostamides, specifically prostaglandin F2α. Bimatoprost mildly stimulates aqueous humor outflow, relieving elevated intraocular pressure and decreasing the risk of optic nerve damage. It is thought that bimatoprost reduces intraocular pressure (IOP) in humans by causing an increase in outflow of the aqueous humor via the trabecular meshwork and uveoscleral pathways. It achieves the above effects by decreasing tonographic resistance to aqueous humor outflow. Bimatoprost does not affect aqueous humor production. | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155206-00-1 | |
Record name | Bimatoprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155206-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bimatoprost [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155206001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bimatoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl] cyclopentyl} -N-ethyl-5-heptenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIMATOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXS94885MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bimatoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63-67 | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.